molecular formula C15H11N3O3S B4327099 3'-acetyl-5'-(2-thienyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one

3'-acetyl-5'-(2-thienyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one

Cat. No.: B4327099
M. Wt: 313.3 g/mol
InChI Key: SABWUHFLRAHUHT-UHFFFAOYSA-N
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Description

3’-Acetyl-5’-(2-thienyl)-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique combination of an indole moiety fused with an oxadiazole ring, and a thienyl group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-acetyl-5’-(2-thienyl)-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indole Core: Starting from an appropriate aniline derivative, the indole core is synthesized via Fischer indole synthesis.

    Oxadiazole Ring Formation: The indole derivative is then subjected to cyclization with a hydrazine derivative to form the oxadiazole ring.

    Spirocyclic Formation: The spirocyclic structure is achieved through a cyclization reaction involving the indole and oxadiazole moieties.

    Acetylation and Thienyl Group Introduction: The final steps involve acetylation of the indole nitrogen and introduction of the thienyl group via a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Catalyst Optimization: Using specific catalysts to improve reaction efficiency.

    Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize yield.

    Purification Techniques: Employing advanced purification methods such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3’-Acetyl-5’-(2-thienyl)-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thienyl moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for oxidation of the thienyl group.

    Reduction: Lithium aluminum hydride (LiAlH4) for reduction of the oxadiazole ring.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

    Oxidation Products: Sulfoxides and sulfones from the thienyl group.

    Reduction Products: Reduced oxadiazole derivatives.

    Substitution Products: Halogenated indole and thienyl derivatives.

Scientific Research Applications

3’-Acetyl-5’-(2-thienyl)-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3’-acetyl-5’-(2-thienyl)-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one involves interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors involved in biological pathways.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, and interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    3’-Acetyl-5’-(2-furyl)-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one: Similar structure with a furan ring instead of a thienyl group.

    3’-Acetyl-5’-(2-phenyl)-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one: Contains a phenyl group instead of a thienyl group.

Uniqueness

3’-Acetyl-5’-(2-thienyl)-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties, influencing its reactivity and biological activity.

This detailed overview provides a comprehensive understanding of 3’-acetyl-5’-(2-thienyl)-3’H-spiro[indole-3,2’-[1,3,4]oxadiazol]-2(1H)-one, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-acetyl-5-thiophen-2-ylspiro[1,3,4-oxadiazole-2,3'-1H-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c1-9(19)18-15(21-13(17-18)12-7-4-8-22-12)10-5-2-3-6-11(10)16-14(15)20/h2-8H,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABWUHFLRAHUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2(C3=CC=CC=C3NC2=O)OC(=N1)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-acetyl-5'-(2-thienyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one
Reactant of Route 2
3'-acetyl-5'-(2-thienyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one
Reactant of Route 3
Reactant of Route 3
3'-acetyl-5'-(2-thienyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one
Reactant of Route 4
3'-acetyl-5'-(2-thienyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one
Reactant of Route 5
3'-acetyl-5'-(2-thienyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one
Reactant of Route 6
3'-acetyl-5'-(2-thienyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one

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